Compound Description: This compound is a key intermediate in the synthesis of N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide, a precursor to Rosuvastatin. []
Relevance: This compound shares the core pyrimidine ring with 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine. The key difference lies in the substitution at the 2-position, where the target compound has a methylsulfonyl group, while this compound has a chlorine atom. Both compounds are intermediates in the synthesis of Rosuvastatin and exhibit structural similarities. []
Compound Description: This compound is a crucial intermediate in the synthesis of Rosuvastatin, a HMG-CoA reductase inhibitor used to lower cholesterol. [, ] Its crystal structure has been investigated using X-ray diffraction. []
Relevance: This compound shares the core pyrimidine ring structure with 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine. The key difference is the presence of a N-methylmethanesulfonamide group at the 2-position in this compound, compared to a methylsulfonyl group in the target compound. This structural similarity highlights their close relationship as intermediates in the Rosuvastatin synthesis pathway. [, ]
Compound Description: This compound is Rosuvastatin, a potent HMG-CoA reductase inhibitor marketed for treating hypercholesterolemia. [, , , , , , , , , , , , ] It is known to have the potential for myotoxicity as a side effect. [] Various crystalline salts of Rosuvastatin have been investigated for their pharmaceutical properties. [, , , , ]
Relevance: Rosuvastatin is structurally related to 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine through a shared pyrimidine ring system with the same 4-fluorophenyl and 6-isopropyl substitutions. While the target compound features a hydroxymethyl group at the 5-position of the pyrimidine ring, Rosuvastatin incorporates a (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain at the same position. This difference reflects the progression from the intermediate (the target compound) to the final API, Rosuvastatin. [, , , , , , , , , , , , ]
Compound Description: This compound is a synthetic intermediate in the production of Rosuvastatin. [, ] Its crystal structure has been analyzed, revealing the spatial arrangement of the benzene and pyrimidine rings. []
Relevance: This compound shares the core pyrimidine ring structure with 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine. The differences lie in the 2- and 5-position substituents. At the 2-position, this compound has a methylamino group instead of the methylsulfonyl group found in the target compound. At the 5-position, this compound has a methyl carboxylate group, which is a precursor to the hydroxymethyl group found in the target compound. This structural similarity highlights their positions within the same synthetic pathway leading to Rosuvastatin. [, ]
Compound Description: This compound is an intermediate in the synthesis of Rosuvastatin Calcium. []
Relevance: This compound and 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine share the core 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonamide)pyrimidine structure. The key difference lies in the 5-position substituent. This compound possesses a propenal group, a precursor to the hydroxymethyl group present in the target compound. This structural similarity demonstrates their close relationship as intermediates in the Rosuvastatin synthesis pathway. []
Compound Description: This compound is a precursor in the synthesis of various pyrimidine derivatives, including intermediates for Rosuvastatin. [] It is prepared using isobutyryl acetate, p-fluorobenzaldehyde, and urea as starting materials. []
Relevance: While not directly derived from the pyrimidine core, this compound serves as a precursor in the synthesis of the pyrimidine ring system found in 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine and related Rosuvastatin intermediates. The shared 4-fluorophenyl and isopropyl groups, although positioned differently, indicate a structural connection and a shared synthetic pathway towards the target compound. []
Compound Description: This compound is a key intermediate in the synthesis of Rosuvastatin. [, ] Its crystal structure, determined by X-ray diffraction, reveals details about the spatial arrangement of the molecule. []
Relevance: This compound shares a significant structural resemblance to 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine. Both possess the same substituted pyrimidine core, with identical groups at the 2-, 4-, and 6- positions. The difference lies in the 5-position substituent, where this compound features a methyl carboxylate group. This group serves as a precursor to the hydroxymethyl group in the target compound, highlighting their sequential relationship in the synthetic route to Rosuvastatin. [, ]
Compound Description: This compound is a crucial intermediate in the synthesis of Rosuvastatin. []
Relevance: This compound is closely related to 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine. They share the same substituted pyrimidine core, differing only in the 5-position substituent. This compound has a formaldehyde group at the 5-position, which can be reduced to yield the hydroxymethyl group found in the target compound. This structural similarity clearly indicates their connection within the Rosuvastatin synthetic pathway. []
Compound Description: This compound is a key intermediate in the synthesis of Rosuvastatin. [] It is prepared using a multi-step process involving Wittig-type reactions and subsequent hydrolysis. []
Relevance: This compound and 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine share a substantial structural similarity. Both molecules possess the same core pyrimidine structure with identical substitutions at the 2-, 4-, and 6- positions. The primary difference lies in the 5-position substituent. This compound has a prop-2-en-1-ol group, a precursor to the (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain present in Rosuvastatin. This structural relationship underscores their positions as sequential intermediates in the Rosuvastatin synthesis. []
Compound Description: This compound is a novel starting material used in a specific production process of Rosuvastatin. []
Relevance: This compound bears a close structural resemblance to 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine. Both share the same substituted pyrimidine core, but this compound incorporates a more elaborate side chain at the 5-position. This side chain includes a tert-butyl acetate group and a protected diol moiety, which are crucial for the specific synthetic route to Rosuvastatin employed in this process. This highlights a clear structural and synthetic connection between this compound and the target compound within the context of Rosuvastatin production. []
Compound Description: This compound, BMS-644950, is a rationally designed HMG-CoA reductase inhibitor that exhibits reduced myotoxicity potential compared to other statins. It has shown promising efficacy and safety profiles in preclinical studies. []
Relevance: BMS-644950 is structurally related to 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine through the shared 4-(4-fluorophenyl)-6-isopropylpyrimidine scaffold and the (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain. The key difference lies in the substituent at the 2-position of the pyrimidine ring. BMS-644950 possesses a methyl(1-methyl-1H-1,2,4-triazol-5-yl)amino group, whereas the target compound features a methylsulfonyl group. This structural variation reflects a different approach to modulating the activity and selectivity of the HMG-CoA reductase inhibitor. []
Compound Description: This compound is a synthetic intermediate in the production of Rosuvastatin. Its crystal structure, revealing the presence of three independent molecules in the asymmetric unit, has been reported. []
Relevance: This compound shares a close structural resemblance to 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine. Both molecules have the same substituted pyrimidine core with identical groups at the 2-, 4-, and 6- positions. The only difference lies in the 5-position, where this compound possesses a methyl carboxylate group, which acts as a precursor to the hydroxymethyl group found in the target compound. This structural similarity underscores their connection within the synthetic pathway of Rosuvastatin. []
Overview
4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine is a complex organic compound primarily recognized as an intermediate in the synthesis of the cholesterol-lowering drug rosuvastatin. Its systematic name reflects its intricate structure, which includes a pyrimidine ring substituted with various functional groups. This compound is significant in pharmaceutical chemistry due to its role in drug formulation and development.
Source
The compound is synthesized through various chemical reactions involving pyrimidine derivatives. Notably, it has been referenced in multiple patents and scientific studies, highlighting its importance in medicinal chemistry and pharmaceutical applications.
Classification
4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine belongs to the class of pyrimidine derivatives, which are heterocyclic compounds containing nitrogen atoms in their ring structure. It is classified under pharmaceutical intermediates, particularly those used in the synthesis of antihyperlipidemic agents.
Synthesis Analysis
Methods
The synthesis of 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine typically involves several key steps:
Preparation of Alkyl Derivatives: The initial step involves creating alkyl 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-pyrimidine-5-carboxylate.
Reduction and Oxidation: The compound is often subjected to reduction using diisobutylaluminum hydride (DIBAL-H) followed by oxidation with tetrapropylammonium perruthenate (TPAP) to yield the desired intermediate.
Final Conversion: The final product is typically obtained through a series of reactions including methylation and sulfonation, which enhance its pharmacological properties.
Technical Details
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For instance, using dichloromethane as a solvent has been shown to improve reaction efficiency.
Molecular Structure Analysis
Structure
The molecular formula for 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine is C16H20FN3O3S, with a molecular weight of approximately 353.41 g/mol. The InChI code for this compound is:
The compound features a pyrimidine ring substituted with fluorophenyl and hydroxymethyl groups, along with an isopropyl group and a methylsulfonyl moiety. This complex structure contributes to its biological activity and reactivity.
Chemical Reactions Analysis
Reactions
The compound undergoes various chemical reactions that are crucial for its synthesis and functionalization:
Reduction: The reduction of certain functional groups using DIBAL-H allows for the formation of aldehyde intermediates.
Oxidation: Subsequent oxidation steps transform these intermediates into more reactive forms suitable for further derivatization.
Methylation: Methylation reactions introduce additional methyl groups that enhance solubility and biological activity.
Technical Details
Reagents such as m-chloroperbenzoic acid (mCPBA) are employed for oxidation processes, while potassium hydroxide is used in methylation steps to achieve desired substitutions effectively.
Mechanism of Action
Process
The mechanism of action for 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine primarily relates to its role as an intermediate in the synthesis of rosuvastatin. It functions by inhibiting HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis.
Data
Research indicates that compounds like this one possess significant affinity for the target enzyme, contributing to their effectiveness in lowering cholesterol levels in patients.
Physical and Chemical Properties Analysis
Physical Properties
The melting point of 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine ranges from approximately 115.9 °C to 117.5 °C. It exhibits good solubility in organic solvents such as dichloromethane.
Chemical Properties
This compound is stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile makes it suitable for further chemical modifications necessary for drug development.
Applications
Scientific Uses
Pharmaceutical Synthesis: As an intermediate in the production of rosuvastatin, this compound plays a vital role in developing medications for managing high cholesterol levels.
Research: It serves as a precursor for synthesizing novel compounds with potential therapeutic applications, including antioxidant and anti-inflammatory agents.
Quality Control: Methods have been developed to ensure the purity and efficacy of this compound during pharmaceutical manufacturing processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cimetidine-d3 is intended for use as an internal standard for the quantification of cimetidine by GC- or LC-MS. Cimetidine is a histamine H2 receptor antagonist (Ki = 0.6 μM). It also acts as an inverse agonist, inhibiting basal cAMP production in CHO cells expressing recombinant H2 receptors (IC50 = 1.2 μM). Cimetidine inhibits histamine-induced acid secretion from isolated bullfrog gastric mucosa (IC50 = 16 μM). In vivo, it inhibits histamine-induced gastric acid secretion in gastric fistulae and Heidenhain pouches in dogs (ED50 = 1.88 μmol/kg, p.o.). Cimetidine (20 mg/kg per day) also reduces tumor growth and neovascularization in a CMT93 colon cancer mouse syngeneic model.